4-[(4-methoxyphenyl)amino]-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
4-[(4-methoxyphenyl)amino]-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 4-[(4-methoxyphenyl)amino]-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-[(4-methoxyphenyl)amino]-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or the piperazine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the piperazine moiety. Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-methoxyphenyl)amino]-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)amino]-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-[(4-methoxyphenyl)amino]-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
- 4-[(4-methoxyphenyl)amino]-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol These compounds share structural similarities, such as the presence of methoxyphenyl and piperazine groups, but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity .
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C20H25N5O2/c1-24-10-12-25(13-11-24)20-22-16-4-3-5-17(26)18(16)19(23-20)21-14-6-8-15(27-2)9-7-14/h6-9H,3-5,10-13H2,1-2H3,(H,21,22,23) |
InChI Key |
AXUYJQVAEJCDKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C(=O)CCC3)C(=N2)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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